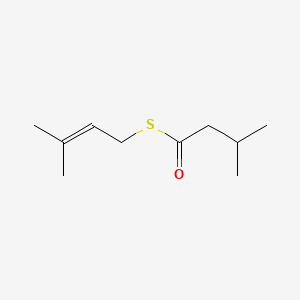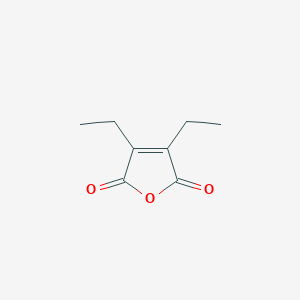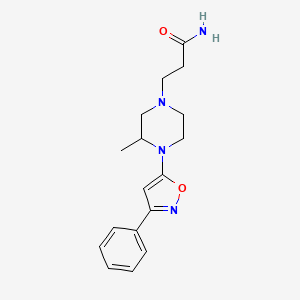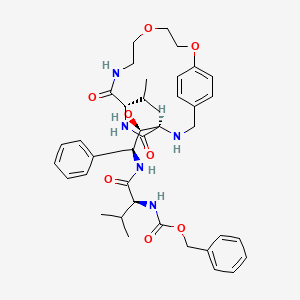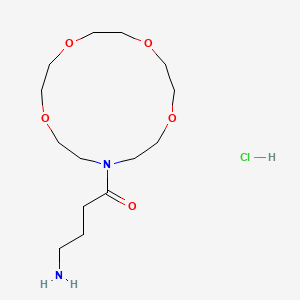
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-amino-1-oxobutyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-amino-1-oxobutyl)-, monohydrochloride is a complex organic compound with the IUPAC name 4-amino-1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)butan-1-one hydrochloride. It is known for its unique structure, which includes a macrocyclic ring with multiple oxygen and nitrogen atoms. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-amino-1-oxobutyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the formation of the macrocyclic ring, followed by the introduction of the amino and oxobutyl groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-amino-1-oxobutyl)-, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the amino and oxobutyl groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, it is investigated for its potential therapeutic properties, including its ability to act as a drug delivery agent or as a precursor for the synthesis of pharmaceutical compounds. Additionally, it has industrial applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-amino-1-oxobutyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-amino-1-oxobutyl)-, monohydrochloride stands out due to its unique macrocyclic structure and the presence of multiple functional groups. Similar compounds include other macrocyclic amines and ethers, such as 1,4,7,10-tetraoxa-13-azacyclopentadecane and its derivatives. The presence of the amino and oxobutyl groups in this compound provides additional reactivity and potential for diverse applications.
Properties
CAS No. |
116989-39-0 |
|---|---|
Molecular Formula |
C14H29ClN2O5 |
Molecular Weight |
340.84 g/mol |
IUPAC Name |
4-amino-1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C14H28N2O5.ClH/c15-3-1-2-14(17)16-4-6-18-8-10-20-12-13-21-11-9-19-7-5-16;/h1-13,15H2;1H |
InChI Key |
RWTWMCJLMZQKPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1C(=O)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



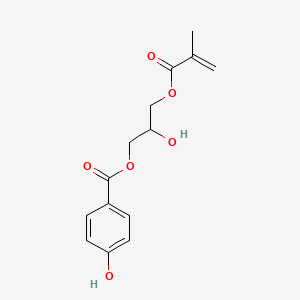
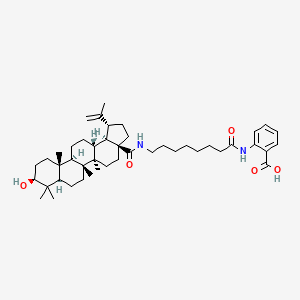
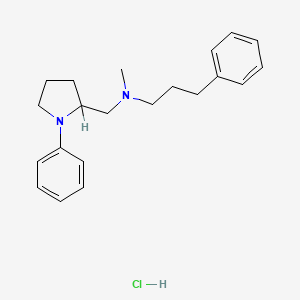
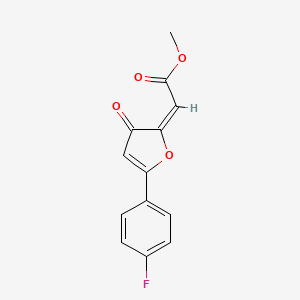
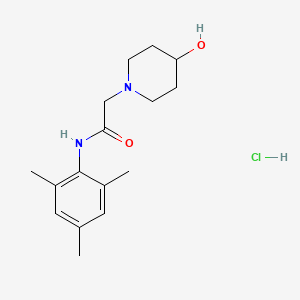
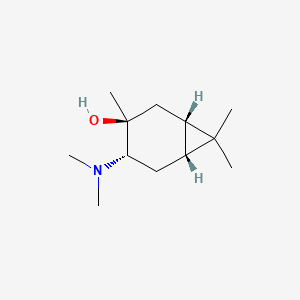
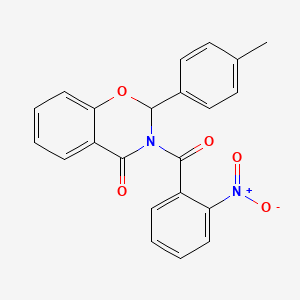
![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
